Dimethyl Phenylphosphonate

Descripción general

Descripción

Dimethyl phenylphosphonate is an organophosphorus compound with the molecular formula C8H11O3P It is a colorless liquid that is used in various chemical applications due to its unique properties

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Dimethyl phenylphosphonate can be synthesized through several methods. One common method involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide. For example, trimethyl phosphite can react with methyl iodide to form dimethyl methylphosphonate, which can then be further reacted with phenyl halides to produce this compound .

Another method involves the reaction of phenylphosphonic dichloride with methanol under basic conditions. This reaction typically requires a catalyst such as a base (e.g., sodium hydroxide) to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using the Michaelis-Arbuzov reaction due to its efficiency and high yield. The reaction conditions are optimized to ensure maximum conversion and purity of the product. Additionally, continuous flow reactors may be used to enhance the production rate and scalability .

Análisis De Reacciones Químicas

Coupling Reactions

DMPP participates in transition metal-catalyzed cross-coupling reactions to form C-P bonds:

- Copper-Catalyzed Coupling with Arylhydrazines :

DMPP reacts with arylhydrazines in the presence of CuO and 2,2'-biimidazole (L7) to yield substituted phenylphosphonates. Optimal conditions include 10 mol% CuO, 130°C in CH₃CN, achieving 46–72% yields depending on substituents .

| Catalyst System | Ligand | Yield (%) | Reference |

|---|---|---|---|

| CuO (10 mol%) | 2,2'-Biimidazole | 72 | |

| Cu(OAc)₂ (10 mol%) | None | 57 |

- Group VI Metal–Catalyzed Coupling :

Chromium subgroup metal carbonyls (e.g., Mo(CO)₆) catalyze coupling with iodobenzene, producing DMPP derivatives at 80–110°C in DMF .

Arbuzov-Type Rearrangements

DMPP undergoes Michaelis-Arbuzov reactions under thermal or photochemical conditions:

- Photo-Arbuzov Reaction :

UV irradiation (254 nm) of DMPP with para-substituted aryl bromides generates arylphosphonates via radical intermediates. For example, reaction with 4-bromotoluene yields 4-methylphenylphosphonate (89% yield ) . - Thermal Rearrangement :

Heating DMPP with benzenesulfonic acid at 130–160°C under 1.2–4 atm pressure induces rearrangement to methylphosphonic acid derivatives (up to 93% yield ) .

Hydrolysis and Stability

DMPP exhibits pH-dependent hydrolysis:

- Acidic Hydrolysis :

In 6–7 M HClO₄, DMPP hydrolyzes via an AAc2 mechanism (P–O bond cleavage) to phenylphosphonic acid, with rate constants increasing up to k = 1.2 × 10⁻³ s⁻¹ at 95°C . - Basic Hydrolysis :

Under alkaline conditions (NaOH, pH >12), hydrolysis proceeds via nucleophilic attack at the phosphorus center, forming water-soluble phosphonate salts .

| Condition | Mechanism | Rate Constant (s⁻¹) | Reference |

|---|---|---|---|

| 6 M HClO₄ | AAc2 | 1.2 × 10⁻³ (95°C) | |

| 0.1 M NaOH | Nucleophilic | 3.8 × 10⁻⁴ (25°C) |

Transesterification

DMPP serves as a phosphorylating agent in ester exchange reactions:

- Alcoholysis :

Reacts with primary alcohols (e.g., ethanol) under anhydrous conditions to form mixed phosphonate esters. For instance, ethanolysis at 80°C yields ethyl methyl phenylphosphonate (85% conversion ) . - Selective Monoesterification :

Using trichloroacetimidate donors in dichloromethane, monoesterification achieves >90% selectivity for asymmetric phosphonates .

Coordination Chemistry

DMPP acts as a ligand in metal complexes:

Aplicaciones Científicas De Investigación

Scientific Research

Dimethyl phenylphosphonate is utilized in scientific research for a variety of purposes :

- Reagent: It serves as a reagent in organic synthesis .

- Catalyst: It acts as a catalyst in different types of reactions .

- Substrate: It is employed as a substrate in biochemical and physiological studies, such as enzyme kinetics .

Use as a Flame Retardant

This compound is used in the creation of flame retardant materials . For example, it can be polycondensed with polycaprolactone, adipic acid, and trimethylolpropane to create phosphorus-containing lactone modified polyesters (PLMPs) . When these PLMPs are used in polyurethane coatings, the resulting materials exhibit flame retardant properties . Coatings with a this compound content of 20% did not burn in vertical burning tests .

Synthesis of Other Compounds

This compound can be used as a starting material for synthesizing other compounds. For example, it can be reacted with 5-iodovanillin/3,5-difluorobenzylbromide in the presence of a Lewis acid . Also, it can be used in copper-catalyzed coupling reactions with arylhydrazines to produce dimethyl (4-fluorophenyl)phosphonate and dimethyl(4-chlorophenyl)phosphonate .

Simulating Chemical Warfare Agents

Dimethyl methylphosphonate (DMMP), a compound similar to this compound, can be used as a simulant for G-agents in studies evaluating the sorption of organic contaminants from water to activated carbon fibers .

Enhancing Material Properties

Mecanismo De Acción

The mechanism of action of dimethyl phenylphosphonate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can disrupt biological pathways and lead to various physiological effects. The specific pathways involved depend on the target enzyme and the context of the application .

Comparación Con Compuestos Similares

Similar Compounds

- Dimethyl methylphosphonate

- Dimethyl ethylphosphonate

- Dimethyl propylphosphonate

Uniqueness

Dimethyl phenylphosphonate is unique due to the presence of the phenyl group, which imparts distinct chemical and physical properties compared to other alkyl phosphonates. The phenyl group enhances the compound’s stability and reactivity, making it suitable for a broader range of applications in research and industry .

Actividad Biológica

Dimethyl phenylphosphonate (DMPP) is an organophosphorus compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and environmental science. This article explores its biological activity, including its anticancer properties, immunomodulatory effects, and potential applications in photocatalysis and water purification.

Chemical Structure and Properties

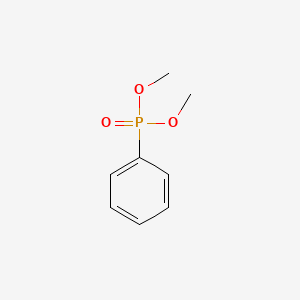

This compound has the following chemical structure:

- Molecular Formula : C₈H₉O₄P

- Molecular Weight : 202.13 g/mol

The presence of both a phosphonate group and a phenyl ring contributes to its reactivity and biological interactions.

Anticancer Activity

Recent studies have highlighted the potential of DMPP derivatives as anticancer agents. For instance, a study synthesized various α-aminophosphonates, including derivatives of DMPP, which were evaluated against different cancer cell lines. The findings indicated that certain modifications to the phenyl ring significantly enhanced cytotoxicity against colorectal carcinoma (HCT-116) and epidermoid carcinoma (HEP2) cells.

Table 1: Cytotoxic Activity of DMPP Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Activity Level |

|---|---|---|---|

| 2a | HCT-116 | 10 | High |

| 2b | HEP2 | 15 | Moderate |

| 4b | HCT-116 | 12 | High |

| 4d | WI-38 (Normal) | >50 | Low |

The structure–activity relationship (SAR) analysis indicated that compounds with electron-donating groups on the phenyl moiety exhibited increased potency against cancer cells while showing lower toxicity towards normal cells .

Immunomodulatory Effects

Phosphonate compounds, including DMPP, have been studied for their immunomodulatory properties. A patent describes various phosphonates that exhibit immuno-modulatory activity, suggesting potential therapeutic applications in conditions requiring immune system modulation. These compounds may influence cytokine production and enhance immune responses .

Photocatalytic Activity

DMPP has also been investigated for its photocatalytic properties, particularly in the degradation of organic pollutants in water. Research indicates that titanium dioxide (TiO₂) can effectively degrade DMPP under UV light irradiation, making it a candidate for environmental applications such as wastewater treatment . The photocatalytic degradation pathways involve the generation of reactive oxygen species that facilitate the breakdown of organic contaminants.

Table 2: Photocatalytic Degradation of DMPP

| Catalyst | Degradation Rate (%) | Conditions |

|---|---|---|

| TiO₂ | 85 | UV Light, pH 7 |

| ZnO | 70 | UV Light, pH 7 |

Case Studies

- Anticancer Study : A recent study synthesized several DMPP derivatives and evaluated their cytotoxic effects on various cancer cell lines. The results demonstrated that specific substitutions on the phenyl ring significantly enhanced anticancer activity while maintaining low toxicity to normal cells .

- Environmental Application : In a study focusing on photocatalysis, TiO₂ was used to degrade DMPP in aqueous solutions. The results showed that under optimal conditions, significant degradation occurred within a short time frame, highlighting its potential for use in water purification systems .

Propiedades

IUPAC Name |

dimethoxyphosphorylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11O3P/c1-10-12(9,11-2)8-6-4-3-5-7-8/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXDOANYFRLHSML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(C1=CC=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20176933 | |

| Record name | Phosphonic acid, phenyl-, O,O-dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20176933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2240-41-7 | |

| Record name | Dimethyl P-phenylphosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2240-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonic acid, phenyl-, O,O-dimethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002240417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2240-41-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62258 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphonic acid, phenyl-, O,O-dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20176933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Dimethyl phenylphosphonate interact with supramolecular assemblies like vesicles?

A: Research shows that amphiphilic 'basket' molecules incorporating DMPP exhibit interesting assembly behaviors. These molecules, designed with a hydrophobic cavity, can self-assemble into large unilamellar vesicles in water. [, ] DMPP, due to its size and shape similarity to chemical warfare agents like soman, shows a high affinity for the hydrophobic cavities of these baskets. [, ] The encapsulation of DMPP within these baskets can trigger a morphological transformation of the vesicles, causing them to shift into nanoparticles or larger vesicles depending on the guest molecule's structure. [] This suggests a potential application for these DMPP-containing vesicles as responsive materials for sensing organophosphorus compounds. [, ]

Q2: Can this compound be used in organic synthesis?

A: Yes, DMPP plays a crucial role in a reaction analogous to the Graebe-Ullmann synthesis of carbazoles. [, ] Specifically, oxazaphosphoranes, synthesized from readily available ethers, undergo photolytic extrusion of DMPP upon irradiation. [] This process effectively removes oxygen from the starting material, yielding the desired carbazole product. [] This method highlights the utility of DMPP as a leaving group in organic transformations.

Q3: What is the molecular structure and formula of this compound?

A3: this compound (DMPP) has the molecular formula C8H11O3P. Its structure consists of a phenyl group attached to a phosphorus atom. The phosphorus atom is further bonded to two methoxy groups and an oxygen atom, forming a phosphonate ester.

Q4: Are there any applications of this compound in material science?

A: Yes, DMPP serves as a valuable building block for flame-retardant materials. Studies have explored its incorporation into polyurethane formulations. [, ] Specifically, DMPP has been used in the synthesis of phosphorus-containing lactone-modified polyesters, which are then incorporated into polyurethane coatings to enhance their flame-retardant properties. [] This highlights the potential of DMPP as a reactive flame retardant in polymer applications.

Q5: What are the environmental implications of using this compound?

A: While DMPP offers various applications, understanding its environmental impact is crucial. Research has investigated the photocatalytic degradation of DMPP using titanium dioxide (TiO2). [] This study employed isotopic labeling to track the degradation pathways of DMPP, offering insights into its breakdown products and potential environmental fate. [] Such studies are essential for assessing the long-term impact of DMPP and devising strategies for its sustainable use and disposal.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.